![molecular formula C24H26O7 B2897717 Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 610762-73-7](/img/structure/B2897717.png)
Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring. The molecule also contains a tert-butyl group, a common bulky alkyl substituent, and a dimethoxyphenyl group, which is a phenyl ring with two methoxy (-OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-7-yl group would contribute to the rigidity of the molecule, while the dimethoxyphenyl and tert-butyl groups could influence its overall polarity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-7-yl group could contribute to its UV/Vis absorption properties, while the dimethoxyphenyl and tert-butyl groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemiluminescence
A study explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the potential for creating light-emitting compounds. These dioxetanes, derived from tert-butyl compounds, exhibited stable chemiluminescent properties under base-induced decomposition, highlighting their potential in analytical chemistry applications for detecting specific molecules or ions through light emission (N. Watanabe et al., 2010).
Molecular and Solid-State Structure
Another study focused on the molecular and solid-state structures of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, showcasing the importance of tert-butyl compounds in determining the crystal packing and interactions between molecules. This research underlines the role of tert-butyl derivatives in developing materials with specific structural properties, which can be crucial for pharmaceuticals and materials science (Jana Tomaščiková et al., 2008).
Herbicide Synthesis
The synthesis of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) was investigated, highlighting the use of tert-butyl hypochlorite in the chlorination process. This study demonstrates the role of tert-butyl derivatives in synthesizing agriculturally important chemicals, offering insights into the production of herbicides with high yield and regioselectivity (A. Jezierski et al., 1999).
Mecanismo De Acción
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, the specific biological target would need to be known. If it’s intended for use in a material or chemical process, the relevant physical or chemical properties would need to be considered .
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in a material or chemical process, future work could involve optimizing its synthesis and characterizing its properties .
Propiedades
IUPAC Name |
tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-14-22(15-7-10-18(27-5)20(11-15)28-6)23(26)17-9-8-16(12-19(17)30-14)29-13-21(25)31-24(2,3)4/h7-12H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZBYHVNNHLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride](/img/structure/B2897634.png)
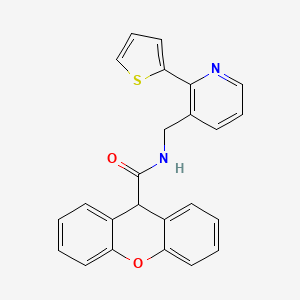
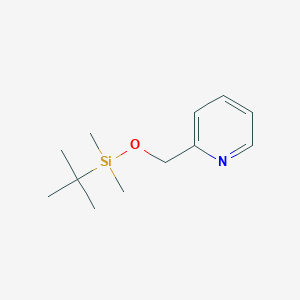
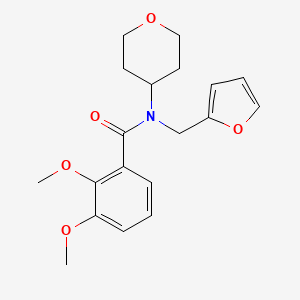
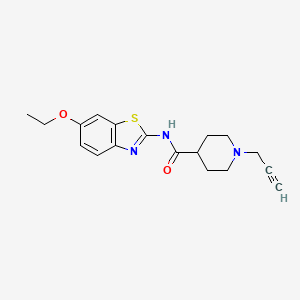

![N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897644.png)
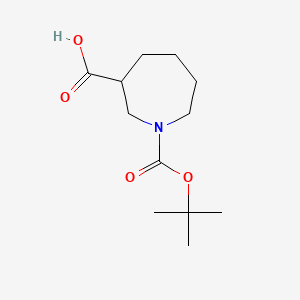

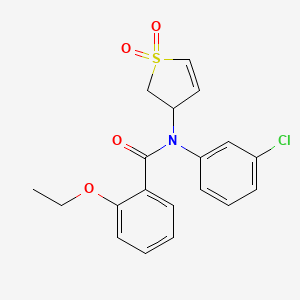
![N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2897653.png)

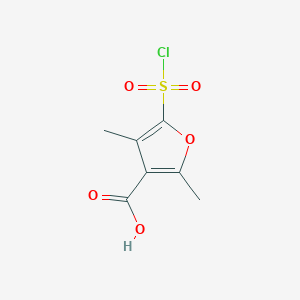
![(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2897657.png)